N,N-dimethylaniline;1,3,5-trinitrobenzene
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Overview
Description
N,N-dimethylaniline: is an organic chemical compound, a substituted derivative of aniline. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group. This oily liquid is colorless when pure, but commercial samples are often yellow. It is an important precursor to dyes such as crystal violet . 1,3,5-trinitrobenzene is one of three isomers of trinitrobenzene with the formula C6H3(NO2)3. A pale yellow solid, the compound is highly explosive .
Preparation Methods
N,N-dimethylaniline: was first reported in 1850 by the German chemist A. W. Hofmann, who prepared it by heating aniline and iodomethane . Industrially, it is produced by alkylation of aniline with methanol in the presence of an acid catalyst . Similarly, it is also prepared using dimethyl ether as the methylating agent .
1,3,5-trinitrobenzene: is produced by decarboxylation of 2,4,6-trinitrobenzoic acid . It forms charge-transfer complexes with electron-rich arenes and can be reduced to 1,3,5-triaminobenzene, a precursor to phloroglucinol .
Chemical Reactions Analysis
N,N-dimethylaniline: undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles. For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive . It is lithiated with butyllithium and methylating agents attack the amine to give the quaternary ammonium salt .
1,3,5-trinitrobenzene: forms charge-transfer complexes with electron-rich arenes. Reduction of 1,3,5-trinitrobenzene gives 1,3,5-triaminobenzene .
Scientific Research Applications
N,N-dimethylaniline: is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet . It serves as a promoter in the curing of polyester and vinyl ester resins and is also used as a precursor to other organic compounds . A study of the in vitro metabolism of N,N-dimethylaniline using guinea pig and rabbit preparations has confirmed N-demethylation and N-oxidation as metabolic pathways, and has also established ring hydroxylation as a metabolic route .
1,3,5-trinitrobenzene: is primarily used as a high explosive compound for commercial mining and military applications. It has also been used as a narrow-range pH indicator, an agent to vulcanize natural rubber, and a mediating agent to mediate the synthesis of other explosive compounds .
Mechanism of Action
The mechanism of action for N,N-dimethylaniline involves its role as a tertiary amine, which allows it to participate in various chemical reactions, including alkylation and nitration . The molecular targets and pathways involved include its interaction with electrophiles and its role in the formation of quaternary ammonium salts .
1,3,5-trinitrobenzene: exerts its effects through its highly explosive nature, which is due to the presence of three nitro groups attached to the benzene ring. These nitro groups make the compound highly reactive and capable of forming charge-transfer complexes with electron-rich arenes .
Comparison with Similar Compounds
N,N-dimethylaniline: can be compared to other substituted anilines such as diethylaniline and dimethylphenylamine. These compounds share similar chemical properties but differ in their specific applications and reactivity .
1,3,5-trinitrobenzene: can be compared to other nitrobenzenes such as 1,2,3-trinitrobenzene and 2,4,6-trinitrotoluene (TNT). While all these compounds are highly explosive, 1,3,5-trinitrobenzene is more explosive than TNT but more expensive .
Properties
CAS No. |
900-56-1 |
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Molecular Formula |
C14H14N4O6 |
Molecular Weight |
334.28 g/mol |
IUPAC Name |
N,N-dimethylaniline;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C8H11N.C6H3N3O6/c1-9(2)8-6-4-3-5-7-8;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-7H,1-2H3;1-3H |
InChI Key |
NEDMFSGKTVIROO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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